Ajicure PN 23 is sourced from Ajinomoto Fine-Techno, a company known for its innovations in chemical compounds for industrial applications. The classification of Ajicure PN 23 falls under the category of latent curing agents or accelerators, specifically designed for use with epoxy resins. Its unique formulation allows it to function effectively at lower temperatures compared to conventional curing agents, making it suitable for various applications in the automotive and electronics industries.
The synthesis of Ajicure PN 23 involves the reaction of epoxy compounds with amine derivatives to form an adduct. This process typically requires precise control over reaction conditions such as temperature and time to ensure optimal properties of the final product.
The synthesis can be monitored through techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to assess the degree of conversion and thermal properties.
Ajicure PN 23 is characterized by its molecular structure which includes:
The structural integrity of Ajicure PN 23 contributes to its effectiveness as a curing agent, enabling it to provide superior adhesion and mechanical properties in cured epoxy formulations.
The primary chemical reaction involving Ajicure PN 23 occurs during the curing of epoxy resins:
These reactions are crucial for achieving desired mechanical properties in applications such as adhesives and coatings.
The mechanism by which Ajicure PN 23 operates involves several steps:
Data from studies indicate that formulations using Ajicure PN 23 demonstrate significant improvements in adhesion properties compared to those cured with traditional agents.
Ajicure PN 23 exhibits several notable physical and chemical properties:
These properties make Ajicure PN 23 suitable for various industrial applications where traditional high-temperature curing methods may not be feasible.
Ajicure PN 23 finds extensive use across multiple fields:
Its versatility makes it a valuable component in formulations requiring enhanced performance characteristics while maintaining ease of application.
Ajicure PN 23 is an amine-adduct latent curing agent with the molecular formula C₁₇H₂₈N₄O₃ [2] [8] [9]. Its structure features multiple nitrogen-containing functional groups, primarily secondary and tertiary amines, which drive epoxy ring-opening reactions. The backbone includes aromatic components (e.g., benzene rings) and aliphatic chains, contributing to thermal stability and steric effects that enable latency [3] . This molecular design allows the compound to remain inert at ambient temperatures but rapidly initiate crosslinking upon thermal activation.
Table 1: Molecular Composition of Ajicure PN 23
Element | Count | Role in Epoxy Curing |
---|---|---|
Carbon (C) | 17 | Hydrophobic backbone |
Hydrogen (H) | 28 | Steric modulation |
Nitrogen (N) | 4 | Nucleophilic sites for epoxy ring-opening |
Oxygen (O) | 3 | Polarity enhancement |
Ajicure PN 23 is universally identified by its CAS Registry Number 134091-76-2 [1] [2] [9]. This identifier is critical for regulatory documentation, safety assessments, and commercial transactions. The compound is trademarked under the Ajinomoto Fine-Techno Co., Inc.'s AJICURE™ series [3] . Systematic IUPAC nomenclature is not commonly applied; instead, it retains its commercial designation ("PN-23") across technical literature and material safety sheets.
As an amine adduct, Ajicure PN 23 belongs to a specialized class of curing agents synthesized by reacting amines with epoxy resins. This adduct formation modifies reactivity, ensuring latency (storage stability) while accelerating cure kinetics upon heating [3] [5] [8]. Chemically, it is categorized as a triazine-derivative amine adduct, though its exact synthesis route is proprietary [9]. The adduct structure explains its dual functionality: as a standalone hardener (15–25 phr) or DICY accelerator (1–5 phr) in epoxy systems [8].
Ajicure PN 23 exhibits a sharp melting point at 105°C [5] [7] [8], which coincides with its thermal activation threshold. Below this temperature, the compound remains crystalline and inert, enabling shelf stability (>1 month at 40°C when mixed with epoxy resins) [3] [7]. Differential scanning calorimetry (DSC) profiles show an exothermic peak between 80–150°C, confirming rapid crosslinking initiation upon melting [8]. The glass transition temperature (Tg) of cured epoxy networks using PN-23 ranges from 83–140°C, influenced by resin chemistry and cure conditions [5] [7].
Table 2: Thermal Transition Properties of Ajicure PN 23
Property | Value | Measurement Context |
---|---|---|
Melting Point | 105°C | Pure compound (DSC) |
Onset of Curing Exotherm | 80°C | In bisphenol A epoxy (EEW 190) |
Peak Cure Temperature | 120°C | Optimal crosslinking range |
Tg of Cured Network | 83–140°C | Varies with epoxy type/cure schedule |
The technical-grade product is micronized to an average particle size of 10μm [5] [7] [8]. Controlled particle distribution enhances dispersibility in epoxy resins during pre-mixing, preventing sedimentation or agglomeration. Finer variants (e.g., PN-23J, 2–4μm) exist for applications requiring ultrafast dissolution kinetics [3] [7]. Particle size critically influences viscosity development in one-part formulations: larger particles extend pot life, while smaller particles accelerate cure [7] [8].
Ajicure PN 23 is insoluble in water but partially soluble in polar aprotic solvents (e.g., dimethylformamide) [8] [9]. In epoxy resins (e.g., bisphenol A/F types), it forms stable suspensions until heated. At ≥80°C, it dissolves and reacts via nucleophilic addition:
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